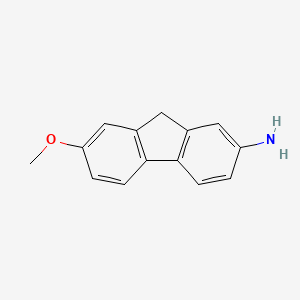

7-Methoxy-9h-fluoren-2-amine

Description

Contextualization within Fluorene (B118485) Chemistry and Derivatives Research

Fluorene and its derivatives are distinguished by their biphenyl (B1667301) structure, which imparts a rigid, planar geometry and a large π-conjugated system. sioc-journal.cn These characteristics are the foundation for their diverse functions and properties, making them valuable in materials science and medicinal chemistry. sioc-journal.cnresearchgate.net The fluorene ring system is readily modifiable, allowing for the introduction of various functional groups to tailor its physicochemical properties for specific applications. sioc-journal.cnmdpi.com Common sites for modification on the fluorene molecule are the 2, 7, and 9 positions. mdpi.com

The synthesis of fluorene derivatives is an active area of research, with significant progress in developing new compounds for applications such as organic electro-luminescence, solar cells, and biosensors. sioc-journal.cn The versatility of fluorene as a building block allows for the creation of a vast array of molecules with tailored properties. mdpi.com

Overview of Academic Significance and Research Trajectories for Methoxy-Aminofluorene Scaffolds

The methoxy-aminofluorene scaffold, exemplified by 7-Methoxy-9H-fluoren-2-amine, is a key structure in the development of new chemical entities. The presence of both an electron-donating methoxy (B1213986) group and a nucleophilic amine group on the fluorene core creates a "push-pull" system that can give rise to interesting electronic and optical properties. nih.gov

Research into fluorene derivatives with such functional groups is driven by their potential applications in several areas:

Medicinal Chemistry : Fluorene derivatives have been investigated for their potential as anti-infective and anti-carcinogenic agents. researchgate.net The specific substitution pattern of methoxy and amine groups can influence the biological activity of the molecule. solubilityofthings.com

Materials Science : The inherent fluorescence of the fluorene core, modulated by its substituents, makes these compounds promising candidates for organic light-emitting diodes (OLEDs), fluorescent dyes, and sensors. sioc-journal.cnsolubilityofthings.com

Organic Synthesis : Methoxy-aminofluorene compounds serve as versatile intermediates in the synthesis of more complex molecules. ontosight.ai The amine group, for instance, can be a key site for further chemical transformations. nih.gov

The ongoing research in this area focuses on synthesizing new derivatives and exploring the structure-activity relationships to optimize their performance in these applications. researchgate.net

Chemical and Physical Properties

This compound is an organic compound with a distinct molecular structure that dictates its chemical and physical characteristics.

| Property | Data |

| Molecular Formula | C14H13NO |

| Monoisotopic Mass | 211.09972 Da |

| Predicted XlogP | 3.2 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

Table generated from data available in uni.lu.

The presence of the amine (-NH2) and methoxy (-OCH3) groups introduces polarity to the molecule and allows for hydrogen bonding, which can influence its solubility in various solvents. solubilityofthings.com It is expected to be soluble in polar organic solvents like ethanol (B145695) and methanol. solubilityofthings.com

Synthesis and Manufacturing

The synthesis of this compound and related derivatives typically involves multi-step chemical reactions starting from fluorene or a substituted fluorene precursor. ontosight.airsc.org A general approach could involve the nitration of a methoxy-substituted fluorene, followed by the reduction of the nitro group to an amine. For instance, the preparation of 2-nitro-9H-fluorene has been reported by dissolving 9H-fluorene in glacial acetic acid and treating it with nitric acid. rsc.org Subsequent reduction of the nitro group would yield the corresponding amine.

The modification of the fluorene backbone often utilizes common organic reactions. For example, coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are frequently employed to introduce various substituents at the 2 and 7 positions of the fluorene ring. mdpi.com

Applications in Research

This compound is primarily used as a building block and an intermediate in scientific research, particularly in the fields of organic and medicinal chemistry.

Organic Synthesis : It serves as a precursor for creating more complex, functionalized fluorene derivatives. The amine group is a reactive site that can undergo various chemical transformations, such as in the synthesis of N,N-diphenyl-9H-fluoren-2-amine derivatives. nih.gov

Medicinal Chemistry : As a fluorene derivative, it is part of a class of compounds investigated for their potential biological activities. researchgate.netsolubilityofthings.com Aminofluorenes, in general, are used in research concerning DNA adduct formation and carcinogenesis. chemsrc.com

Materials Science : The structural features of this compound, particularly its potential for fluorescence, make it a candidate for research into new materials for organic electronics and imaging. solubilityofthings.comontosight.ai

Spectroscopic Data

For example, the 1H NMR spectrum of a similar fluorene derivative, 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine, shows characteristic signals for the aromatic protons on the fluorene core, the amine protons (around 3.80 ppm), and the protons of the alkyl chains. nih.gov The 13C NMR spectrum would similarly provide signals corresponding to the different carbon atoms in the molecule, including those of the fluorene rings and the methoxy and amine substituents. nih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is used to confirm the molecular weight and elemental composition of these compounds. nih.gov Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]+ and [M+Na]+. uni.lu

Structure

3D Structure

Properties

CAS No. |

52057-78-0 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

7-methoxy-9H-fluoren-2-amine |

InChI |

InChI=1S/C14H13NO/c1-16-12-3-5-14-10(8-12)6-9-7-11(15)2-4-13(9)14/h2-5,7-8H,6,15H2,1H3 |

InChI Key |

QJWWUWPHPGLVQT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 9h Fluoren 2 Amine and Its Analogs

Classical and Modern Synthetic Approaches to Fluorene (B118485) Core Derivatization

The synthesis of specifically substituted fluorene derivatives, such as 7-Methoxy-9H-fluoren-2-amine, requires precise control over the introduction of functional groups onto the core structure. Both classical multi-step sequences and modern catalytic methods are employed to achieve this, offering different advantages in terms of efficiency, regioselectivity, and substrate scope.

Multi-Step Synthesis from Fluorene Precursors

Traditional synthetic routes to fluorene derivatives often commence with the commercially available fluorene or fluorenone backbone. Functional groups are then introduced sequentially through a series of well-established chemical transformations. This approach, while sometimes lengthy, allows for the precise placement of substituents.

A common and well-established method for introducing an amino group onto an aromatic ring like fluorene is through a nitration-reduction sequence.

Nitration: The fluorene core is first subjected to electrophilic aromatic substitution using nitrating agents. A mixture of nitric acid and sulfuric acid is often used to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the fluorene ring. The position of nitration is directed by the existing substituents and reaction conditions. For instance, the nitration of fluorenone can yield various nitrofluorenone isomers.

Reduction: The resulting nitro group is then reduced to a primary amine (-NH₂). This transformation can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). For example, the reduction of a nitro group on a fluorene carbonitrile intermediate has been successfully achieved using hydrazine. nih.gov

This two-step process is a fundamental strategy for synthesizing amino-functionalized fluorenes, which are crucial precursors for dyes and other advanced materials. wikipedia.org

The introduction of a methoxy (B1213986) group (-OCH₃) can be accomplished through several methods, typically involving the etherification of a corresponding hydroxyl group (a phenol derivative).

Williamson Ether Synthesis: If a hydroxyfluorene precursor is available, it can be converted to the methoxy derivative via the Williamson ether synthesis. The phenol is first deprotonated with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Synthesis from Methoxy-Substituted Precursors: Alternatively, the fluorene skeleton can be constructed from starting materials that already contain the desired methoxy group. For example, a Suzuki cross-coupling reaction could be used to assemble the biphenyl (B1667301) precursor to fluorene, with one of the coupling partners already bearing a methoxy substituent. This approach incorporates the methoxy group at an early stage, avoiding harsh conditions on the final fluorene ring system.

Palladium-Catalyzed Cross-Coupling Reactions for Fluorene Scaffold Construction

Modern synthetic chemistry heavily relies on transition-metal catalysis, and palladium-catalyzed reactions are particularly powerful for constructing the fluorene scaffold itself. researchgate.net These methods often offer higher efficiency and milder reaction conditions compared to classical approaches like intramolecular Friedel-Crafts reactions. acs.org

One notable strategy involves the Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2′-dibromobiphenyls. acs.orgorganic-chemistry.org This reaction proceeds through a tandem coupling process where the high reactivity of the diboronates facilitates the formation of the crucial carbon-carbon bonds to close the five-membered ring of the fluorene core. acs.org The method is versatile, tolerating a range of substituents and providing good to high yields. organic-chemistry.org

Another approach is the palladium-catalyzed intramolecular cross-dehydrogenative aryl-aryl coupling. This reaction can form fluorene-9-carboxamides from 2,2-diarylacetamides under mild conditions, offering a direct route to functionalized fluorenes. rsc.orgrsc.org Additionally, palladium catalysts can be used in the annulation of arynes by 2-haloarenecarboxaldehydes to produce fluoren-9-ones, which are versatile intermediates. nih.gov

| Reaction Type | Starting Materials | Catalyst System (Example) | Key Features |

|---|---|---|---|

| Tandem Cross-Coupling | 1,1-diboronates + 2,2′-dibromobiphenyls | Pd(PtBu₃)₂ / aq. NaOH | High yields, mild conditions, operational simplicity. acs.orgorganic-chemistry.org |

| Cross-Dehydrogenative Coupling | 2,2-diarylacetamides | Pd(OAc)₂ | Facile synthesis of fluorene-9-carboxamides. rsc.org |

| Aryne Annulation | 2-haloarenecarboxaldehydes + Aryne Precursors | Pd(dba)₂ / P(o-tolyl)₃ | Direct route to fluoren-9-ones. nih.gov |

Rhodium-Catalyzed Stitching and Remote Nucleophilic Substitution Sequences for Fluorene Derivatives

Rhodium catalysis offers innovative pathways for constructing complex fluorene structures. A "stitching" reaction has been developed that enables a three-component synthesis of multisubstituted fluorenes. acs.org This convergent method allows for the rapid assembly of the fluorene skeleton from simpler starting materials. researchgate.net

The sequence involves an initial rhodium-catalyzed stitching reaction followed by a remote nucleophilic substitution. acs.org This powerful combination allows for the installation of a wide variety of nucleophiles, including both heteroatom and carbon-based groups, onto the fluorene product. acs.org This methodology provides a convergent and flexible route to highly functionalized fluorene derivatives that would be difficult to access through linear, multi-step syntheses.

Photochemical Synthesis Routes for Substituted Benzo[b]fluorenes

Photochemistry provides a unique, reagent-free approach to synthesizing certain fluorene analogs. A recently developed method allows for the direct photochemical conversion of alkynylated chalcones into substituted benzo[b]fluorenes. nih.govacs.orgnih.gov

This transformation is triggered by irradiating the chalcone substrates with ultraviolet A (UV-A) light, often from a high-power light-emitting diode (LED). nih.govacs.org The reaction is remarkably fast, with product formation occurring in minutes. acs.orgnih.gov The use of continuous flow reactors can enhance the scalability and reproducibility of this method. nih.gov The resulting benzo[b]fluorene products can be further derivatized, for example, through bromination or nitration, to access a diverse range of compounds. acs.org This photochemical route represents an attractive, green-chemistry alternative to traditional multi-step syntheses that often require harsh conditions and stoichiometric reagents. nih.gov

| Methodology | Catalyst/Condition | Key Advantage | Product Type (Example) |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(0) or Pd(II) complexes | High efficiency and functional group tolerance. organic-chemistry.org | 9H-Fluorenes, Fluoren-9-ones. acs.orgnih.gov |

| Rhodium-Catalyzed Stitching | Rhodium complexes | Convergent, three-component synthesis. acs.org | Multisubstituted fluorenes. acs.org |

| Photochemical Conversion | UV-A Light | Fast, reagent-free, scalable. nih.govacs.org | Substituted Benzo[b]fluorenes. nih.gov |

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

The inherent reactivity of the amine group and the aromatic fluorene core in this compound allows for a wide array of functional group interconversions and derivatization strategies. These reactions are pivotal for the development of novel analogs with tailored electronic and structural properties.

Amine Functionalization Reactions

The primary amine group at the C-2 position of the this compound scaffold is a key site for a variety of functionalization reactions. Standard amine chemistry can be employed to modify this group, thereby altering the molecule's properties. Common reactions include acylation, alkylation, and sulfonylation.

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a versatile method for introducing a wide range of acyl groups.

Alkylation: Nucleophilic substitution reactions with alkyl halides can introduce alkyl groups onto the amine. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination, a two-step process involving the formation of an imine or enamine followed by reduction, offers a more controlled method for alkylation.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines.

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid chloride, Acid anhydride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

Introduction of Diverse Substituents at the Fluorene Core, particularly at C-2 and C-7 positions

The fluorene core, particularly the C-2 and C-7 positions, is susceptible to electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of 9H-fluorene using acetyl chloride and a Lewis acid catalyst like aluminum chloride has been shown to selectively produce 2-acetyl- and 2,7-diacetyl-9H-fluorene in high yields, depending on the reaction conditions researchgate.net. This indicates that the C-2 and C-7 positions are highly activated towards electrophilic substitution. This method provides a direct route to introduce keto-functionalities, which can be further modified.

Suzuki-Miyaura Cross-Coupling: For the introduction of aryl and other organic moieties, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or ester with an organohalide. To apply this to the this compound scaffold, a halogen atom, typically bromine, would first need to be introduced at the desired position (e.g., C-2 or C-7). The subsequent Suzuki-Miyaura coupling can then be used to form a new carbon-carbon bond. The efficiency of such couplings on the fluorene core has been demonstrated researchgate.netresearchgate.net.

| Reaction | Position(s) | Typical Reagents | Introduced Substituent |

| Friedel-Crafts Acylation | C-2, C-7 | Acetyl chloride, AlCl3 | Acetyl group |

| Suzuki-Miyaura Coupling | C-2, C-7 | Arylboronic acid, Pd catalyst | Aryl group |

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are readily synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The amine group of this compound can react with a variety of substituted aromatic and aliphatic aldehydes to form a diverse library of Schiff base derivatives. This reaction is typically carried out by refluxing the amine and aldehyde in a suitable solvent, often with acid catalysis to facilitate the dehydration process researchgate.netnih.gov. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine.

The synthesis of Schiff bases from various amines is a well-established and versatile reaction science.govresearchgate.netnih.gov. By selecting different aldehydes, the steric and electronic properties of the resulting Schiff base can be systematically varied.

| Amine Reactant | Aldehyde Reactant (Example) | Resulting Schiff Base Derivative |

| This compound | Benzaldehyde | N-(phenylmethylidene)-7-methoxy-9H-fluoren-2-amine |

| This compound | 4-Hydroxybenzaldehyde | 4-[((7-methoxy-9H-fluoren-2-yl)imino)methyl]phenol |

| This compound | 4-Nitrobenzaldehyde | 7-methoxy-N-(4-nitrobenzylidene)-9H-fluoren-2-amine |

| This compound | Cinnamaldehyde | N-(3-phenyl-2-propenylidene)-7-methoxy-9H-fluoren-2-amine |

Chemical Reactivity and Mechanistic Investigations of 7 Methoxy 9h Fluoren 2 Amine

Electrophilic and Nucleophilic Substitution Reactions of the Fluorene (B118485) Moiety

The fluorene ring system in 7-Methoxy-9H-fluoren-2-amine is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups. These groups increase the electron density of the aromatic rings, particularly at the ortho and para positions relative to their substitution. The -NH₂ group is a powerful activating group, and the -OCH₃ group also contributes to this activation. byjus.com

In electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, the incoming electrophile is directed to specific positions on the fluorene skeleton. The directing effects of the existing substituents determine the regioselectivity of these reactions. For instance, in anilines, the -NH₂ group directs incoming electrophiles to the ortho and para positions. byjus.com Given the structure of this compound, the positions ortho and para to the amino and methoxy groups are the most likely sites for electrophilic attack. However, the high reactivity of aromatic amines can sometimes lead to multiple substitutions. byjus.com To achieve mono-substitution, protection of the amino group, for example by acetylation, may be necessary to moderate its activating effect. byjus.com

Nucleophilic substitution reactions on the fluorene moiety of this compound are less common for the aromatic rings themselves unless activated by strongly electron-withdrawing groups. However, the C9 position of the fluorene ring is known to be particularly reactive and can undergo nucleophilic attack, especially if a suitable leaving group is present. researchgate.net The acidity of the C9 protons also allows for deprotonation to form a fluorenyl anion, which can then react with various electrophiles. Furthermore, under specific conditions, the methoxy group could potentially be substituted by a nucleophile in a nucleophilic aromatic substitution (SNAr) reaction, a process that is generally facilitated by the presence of electron-withdrawing groups. researchgate.net The amino group itself is not a good leaving group for nucleophilic substitution.

| Reaction Type | Reagents | Predicted Products/Comments |

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃/H₂SO₄ | Nitration is expected to occur at positions activated by the methoxy and amino groups. |

| Bromination | Br₂/FeBr₃ | Bromination will likely occur at ortho and para positions to the activating groups. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | The amino group can form a complex with the Lewis acid catalyst, deactivating the ring. Protection of the amine is often required. byjus.com |

| Nucleophilic Substitution | ||

| At C9 position | Base, then Electrophile (e.g., RX) | Deprotonation at C9 followed by reaction with an electrophile can introduce substituents at this position. |

Oxidation and Reduction Pathways of the Methoxy and Amine Functional Groups

The functional groups of this compound are susceptible to both oxidation and reduction, leading to a variety of transformed products. The primary amino group can be oxidized under various conditions. Mild oxidizing agents may lead to the formation of nitroso or nitro compounds, while stronger oxidants can result in polymerization or degradation of the molecule.

Conversely, the fluorene system itself can be oxidized. The methylene (B1212753) bridge (C9) is particularly prone to oxidation, which can convert it to a ketone (fluorenone). researchgate.net Aerobic oxidation in the presence of a base is a known method for this transformation. researchgate.net

Reduction reactions primarily target any oxidized functionalities that may be present or introduced. For instance, if the amine were to be oxidized to a nitro group, it could be readily reduced back to the amine using various reducing agents like hydrogen gas with a metal catalyst or metal hydrides. ontosight.ai The aromatic rings of the fluorene system are generally resistant to reduction under standard conditions but can be hydrogenated under high pressure and temperature with suitable catalysts. The methoxy group is generally stable to most reducing agents.

| Reaction Type | Functional Group | Reagents | Potential Products |

| Oxidation | Amine (-NH₂) | Mild Oxidants | Nitroso or Nitro derivatives |

| Methylene (-CH₂-) at C9 | O₂, Base (e.g., KOH) researchgate.net | 7-Methoxy-2-aminofluoren-9-one | |

| Reduction | Nitro (if formed from amine oxidation) | H₂, Pd/C or Sn/HCl | Amine (-NH₂) |

Condensation Reactions and Imine/Amide Formation from the Amine Moiety

The primary amino group of this compound is a key site for condensation reactions, allowing for the formation of imines and amides. These reactions are fundamental in organic synthesis for constructing larger, more complex molecules.

The reaction of the primary amine with aldehydes or ketones, typically under acid catalysis, results in the formation of an imine (a compound containing a carbon-nitrogen double bond), also known as a Schiff base. libretexts.org This reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Amide formation occurs when the amine reacts with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures to drive off water, or the use of coupling agents. acs.org A more common laboratory method involves the reaction of the amine with a more reactive acylating agent like an acyl chloride or an acid anhydride. rsc.org These reactions are generally efficient and provide stable amide products.

| Reaction Type | Reactant | Conditions | Product Functional Group |

| Imine Formation | Aldehyde or Ketone | Acid Catalysis libretexts.org | Imine (Schiff Base) |

| Amide Formation | Carboxylic Acid | Heat or Coupling Agent acs.org | Amide |

| Acyl Chloride | Base (to neutralize HCl byproduct) | Amide | |

| Acid Anhydride | - | Amide |

Exploration of Reactivity Patterns for Fluorene Derivatives

The reactivity of fluorene derivatives is significantly influenced by the nature and position of substituents on the fluorene ring system. researchgate.net Electron-donating groups, such as the methoxy and amino groups in this compound, generally enhance the reactivity of the aromatic rings towards electrophilic attack. byjus.com

In contrast, electron-withdrawing groups, such as nitro or cyano groups, deactivate the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. nih.gov The position of substitution is also crucial. For example, substituents at the C2 and C7 positions, as in the target molecule, have a significant electronic influence on the entire conjugated system.

The C9 position of the fluorene moiety is a site of unique reactivity. researchgate.net Its methylene protons are acidic and can be removed by a base to form a nucleophilic anion. This anion can then participate in a variety of reactions, allowing for the introduction of a wide range of functional groups at this position. The stability of materials based on fluorene is often enhanced by having two substituents at the C9 position, which prevents oxidation at this site. researchgate.net

Mechanistic Studies of Chemical Transformations Involving this compound

While specific mechanistic studies for this compound are not extensively documented in the public domain, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-donating methoxy and amino groups. The final step is the loss of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Imine Formation: The mechanism begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a zwitterionic intermediate. libretexts.org A proton transfer then occurs to form a neutral carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen then pushes out the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine product. libretexts.org

Amide Formation from an Acyl Chloride: This reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. In this intermediate, the carbonyl double bond is broken, and a negative charge resides on the oxygen atom. The carbonyl group then reforms by expelling the chloride ion, which is a good leaving group. A final deprotonation step, often by another molecule of the amine or a non-nucleophilic base, yields the stable amide product.

Advanced Research on Applications in Materials Science and Optoelectronics

Development of Organic Electronic Materials based on Fluorene (B118485) Derivatives

Fluorene derivatives are widely recognized for their high photoluminescence quantum yields, excellent thermal stability, and good charge transport properties, making them ideal candidates for various organic electronic devices. The ability to functionalize the fluorene core at the C-2, C-7, and C-9 positions allows for precise tuning of their electronic and physical properties.

Fluorene-based polymers and small molecules are extensively used as blue-light emitting materials in OLEDs due to their wide energy bandgap. The incorporation of electron-donating groups, such as the methoxy (B1213986) and amine moieties present in 7-Methoxy-9H-fluoren-2-amine, can modify the emission color and enhance the efficiency of these devices. These donor groups can increase the HOMO energy level, leading to a reduction in the bandgap and a red-shift in the emission spectrum. This tuning is crucial for achieving the desired colors for display and lighting applications.

Derivatives of fluorene are often employed as emitters in the emissive layer of an OLED. For instance, spiro-based fluorene derivatives have been synthesized that exhibit high efficiency and deep-blue emission. The performance of OLEDs using fluorene derivatives can be quite impressive, with some devices achieving high external quantum efficiencies (EQE) and brightness. For example, a device using a fluorene-based emitter demonstrated a maximum EQE of 8.2% with Commission Internationale de l'Éclairage (CIE) coordinates of (0.13, 0.15), indicating a deep-blue emission. encyclopedia.pub Another study on anthracene (B1667546) and carbazole (B46965) derivatives, which share some structural similarities with functionalized fluorenes, reported an EQE of 5.9% for a blue-emitting OLED. acs.org The introduction of a methoxy group in some anthracene-carbazole compounds was shown to induce blue delayed fluorescence, a mechanism that can enhance device efficiency. acs.org

Below is a table summarizing the performance of some OLEDs based on fluorene derivatives.

| Emitter Type | Host Material | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) |

| Spiro-based fluorene derivative | Not specified | 8.2 | 463 | (0.13, 0.15) |

| Anthracene-carbazole derivative | Not specified | 5.9 | Not specified | (0.14, 0.12) |

| Oligofluorene | Not specified | 2.0 | ~400 | (0.15, 0.09) |

This table presents data for representative fluorene derivatives to illustrate their potential in OLED applications.

In the realm of OFETs, the charge carrier mobility of the organic semiconductor is a critical parameter. Fluorene-based polymers are attractive for these applications due to their rigid backbone, which can facilitate intermolecular π-π stacking and, consequently, efficient charge transport. The presence of electron-donating groups like methoxy and amine in the polymer backbone, which would be the case for polymers derived from this compound, generally enhances hole mobility, making them suitable for p-type transistors.

Research on fluorene-based copolymers has shown that their charge transport properties can be tuned by the choice of co-monomer. For instance, fluorene-based donor-acceptor copolymers have been synthesized and their electrical properties evaluated in OFETs. nih.gov In some cases, these polymers have exhibited p-type mobilities on the order of 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.gov

In the context of organic photovoltaic cells, fluorene derivatives are often used as the donor material in bulk heterojunction solar cells, typically in combination with a fullerene-based acceptor. The electron-donating nature of the methoxy and amine groups in this compound would make its polymeric derivatives good candidates for the donor component, as these groups help to increase the HOMO level to ensure efficient charge separation at the donor-acceptor interface.

The charge transport in polyfluorenes is a complex process influenced by factors such as polymer chain conformation, packing, and the presence of energetic disorder. The introduction of substituents on the fluorene monomer can significantly impact these properties. Electron-donating groups are expected to facilitate the transport of holes.

Studies on polyfluorene copolymers with electron-donating side groups have shown that these modifications can influence charge carrier generation and transport. acs.org For example, a polyfluorene copolymer with electron-donating side groups was found to have an electron mobility of around 10⁻³ cm²/(V·s), while the hole mobility was significantly lower due to hole localization on the side groups. acs.org In other bipolar fluorene-based materials, hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ have been observed. nih.gov The specific arrangement of the polymer chains, such as the formation of a β-phase, is also known to enhance charge-carrier mobility in polyfluorenes.

The following table provides representative charge mobility values for different types of fluorene-based materials.

| Material Type | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| Bipolar fluorene derivative with anthraquinone | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ |

| Polyfluorene copolymer with electron-donating side groups | Lower by 3 orders of magnitude than electron mobility | ~10⁻³ |

| Bipolar fluorene derivative with 9-dicyanofluorenylidine | ~10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ |

This table showcases typical charge mobility ranges for various fluorene-based materials to provide context for the potential properties of polymers derived from this compound.

Exploration in Sensor Technologies

The high fluorescence quantum yield of fluorene derivatives makes them excellent candidates for the development of fluorescent chemosensors. acs.org The principle behind these sensors is that the interaction of the fluorene-based probe with a specific analyte induces a change in its fluorescence properties, such as intensity or wavelength, allowing for the detection of the analyte.

Fluorene-based conjugated polymers have been successfully employed for the sensitive detection of explosives like 2,4,6-trinitrophenol (TNP) in aqueous media. acs.org The sensing mechanism is often based on fluorescence quenching upon interaction with the analyte. The design of these polymers can be fine-tuned to enhance their sensitivity and selectivity. For example, fluorenone-based sensors have been developed for the selective detection of iodide ions, demonstrating detection limits in the nanomolar range. nih.govacs.org

Furthermore, fluorene derivatives have been designed as metal-ion sensing probes. A fluorene derivative incorporating a macrocycle receptor has shown high sensitivity and selectivity for Zn²⁺ ions. nih.gov The binding of the metal ion to the receptor part of the molecule leads to a noticeable change in the absorption and fluorescence spectra, enabling ratiometric detection. nih.gov The amine group in this compound could serve as a potential binding site for certain analytes, or it could be further functionalized to create a specific receptor for a target molecule, highlighting its potential in the design of novel fluorescent sensors.

Research on Nonlinear Optical (NLO) Properties of Fluorene-Based Chromophores

Fluorene-based molecules with a donor-π-acceptor (D-π-A) architecture are of great interest for their second-order nonlinear optical (NLO) properties. ru.nl These materials can be used in applications such as optical switching and frequency conversion. The fluorene unit acts as an efficient π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which is a key requirement for a large second-order NLO response.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A key strategy to enhance β is to increase the strength of the donor and acceptor groups and to optimize the π-conjugated linker. The this compound structure provides a strong donor component due to the combined electron-donating effects of the amine and methoxy groups.

Research on chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, a close structural analog, has demonstrated that modulating the conjugation pathway can significantly enhance the first hyperpolarizability. By creating a "linear" push-pull conjugation path, a significant improvement in βHRS was achieved compared to "nonlinear" counterparts. This highlights the importance of the substitution pattern on the fluorene core.

The table below presents the first hyperpolarizability values for some D-π-A chromophores, illustrating the effect of molecular structure on the NLO response.

| Chromophore Structure | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| Urea (reference) | ~0.37 |

| Fluoro-N-Acylhydrazide derivative | 12.64 |

| Fused-triazine derivative | ~2.76 - 6.96 D (dipole moment) |

Note: The values for the fused-triazine derivative are for the dipole moment, which is related to the NLO properties. The table provides a general comparison of NLO responses.

Design of Fluorene-Based Molecular Wires for Voltage Imaging with Enhanced Sensitivity

Fluorescent voltage indicators are powerful tools for monitoring the electrical activity of excitable cells, such as neurons and cardiomyocytes. A key component of many modern voltage-sensitive dyes is a "molecular wire," a conjugated organic scaffold that spans the cell membrane and facilitates a process called photoinduced electron transfer (PeT). The efficiency of this PeT process is modulated by the transmembrane potential, leading to a change in the fluorescence output of a reporter fluorophore.

Fluorene-based structures are attractive candidates for molecular wires due to their rigid, planar nature, which allows for efficient electronic communication along the molecule. The design of these molecular wires often incorporates an electron-donating group, such as an aniline (B41778) derivative, at one end of the fluorene scaffold. The this compound structure, with its inherent electron-donating amino and methoxy groups, provides a strong electron-donating aniline-like moiety, making it a suitable building block for such voltage sensors.

Research has shown that the sensitivity of fluorene-based voltage probes can be significantly enhanced through structural modifications to the molecular wire. A key finding is that the introduction of a vinyl spacer into the fluorene scaffold can improve voltage sensitivity by 1.5 to 3.5-fold compared to probes with a direct fluorene-aniline linkage. nih.govnih.gov This enhancement is attributed to a more favorable attenuation factor (β value) for electron transfer through the oligo-fluorenevinylene system. nih.gov

A typical design for a fluorene-based voltage sensor involves three main components:

An electron donor: An aniline moiety, which could be derived from this compound.

A molecular wire: The fluorene or vinyl-fluorene scaffold that traverses the cell membrane.

A fluorescent reporter: A fluorophore whose emission is quenched by the PeT process.

The voltage sensitivity is often quantified as the fractional change in fluorescence (ΔF/F) per 100 mV change in membrane potential. While specific data for a molecular wire constructed from this compound is not available, studies on similar vinyl-fluorene VoltageFluors (v-fVFs) provide insight into the expected performance.

The table below presents data from a study on vinyl-fluorene molecular wires, demonstrating the impact of the vinyl spacer on voltage sensitivity.

| Voltage Probe | Molecular Wire Scaffold | Voltage Sensitivity (% ΔF/F per 100 mV) |

| fVF | Fluorene | ~10% |

| v-fVF 1 | Vinyl-Fluorene | ~25% |

| v-fVF 2 | Vinyl-Fluorene (modified aniline) | ~30% |

This table is based on data for analogous vinyl-fluorene VoltageFluors and serves to illustrate the design principles for enhancing voltage sensitivity. nih.gov Specific performance data for a probe based on this compound is not available in the cited literature.

Research on Biological Activities and Interactions: Mechanistic and in Vitro Focus

Investigation of Antioxidant Properties and Free Radical Scavenging Mechanisms (in vitro cellular models)

The antioxidant potential of fluorene (B118485) derivatives has been a subject of significant research interest. Studies utilize various assays to quantify the ability of these compounds to neutralize free radicals, which are implicated in oxidative stress and cellular damage. The primary mechanisms of antioxidant action involve either hydrogen atom transfer (HAT) or single electron transfer (SET) to scavenge reactive oxygen species (ROS). antiox.orgstuba.sk

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly employed to evaluate this activity. nih.gov For instance, studies on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their capacity to scavenge DPPH and ABTS radicals. nih.gov Similarly, a series of 2-aminofluorenes, structurally related to 7-Methoxy-9h-fluoren-2-amine, were synthesized and tested for their ability to scavenge hydroxyl and peroxyl radicals. nih.govnih.gov One derivative, 7-bromo-N –[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4yl)methyl]-9H-fluoren-2-amine, showed notable ROS scavenging ability. nih.govnih.gov

The antioxidant activity of these compounds is often concentration-dependent, with higher concentrations leading to increased radical scavenging. nih.gov This suggests that the fluorene scaffold, potentially modified by substituents like the methoxy (B1213986) and amine groups in this compound, plays a crucial role in mediating these antioxidant effects.

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| O-aryl-carbamoyl-oxymino-fluorene derivatives | DPPH & ABTS Radical Scavenging | Demonstrated scavenger capacity for DPPH and ABTS radicals in a concentration-dependent manner. | nih.gov |

| 7-bromo-N–[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4yl)methyl]-9H-fluoren-2-amine | Hydroxyl & Peroxyl Radical Scavenging | Showed effective ROS scavenging ability in assays on endothelial brain cells. | nih.govnih.gov |

Exploration of Anti-inflammatory Effects in Biological Assays (in vitro)

Chronic inflammation is a key factor in numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. nih.gov In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are widely used to screen for anti-inflammatory activity. nih.govmdpi.com These assays typically measure the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.govmdpi.com

Research on 2-aminofluorene derivatives has shown direct anti-inflammatory properties in in vitro assays using endothelial brain cells. nih.govnih.gov The compound 7-bromo-N –[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4yl)methyl]-9H-fluoren-2-amine and its hydroxylamine salt demonstrated anti-inflammatory effects, which correlated with their ROS scavenging abilities. nih.gov This link suggests that the anti-inflammatory action of some fluorene derivatives may be at least partially mediated by their antioxidant capacity, as oxidative stress is a known trigger for inflammatory responses. researchgate.net

Enzyme Inhibition Studies (e.g., Cytochrome P450, Carbonic Anhydrase)

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. nih.gov Fluorene derivatives have been investigated for their inhibitory activity against several key enzyme families.

Cytochrome P450 (CYP) Inhibition: The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. nih.gov Inhibition of CYP enzymes is a major cause of drug-drug interactions. nih.govresearchgate.net In vitro studies are critical in early drug development to identify potential CYP inhibition. nih.gov While specific data for this compound is not prominent, studies on other heterocyclic compounds designed as enzyme inhibitors often include screening for off-target effects on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). researchgate.net For example, two novel carbonic anhydrase inhibitors were evaluated for their inhibitory potential against major human CYP enzymes, with one compound showing strong inhibition of CYP2E1 and moderate inhibition of CYP2A6. researchgate.net Such studies are crucial to understanding the broader pharmacological profile of a compound class.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are established therapeutic targets for various conditions, and their inhibition is a field of active research. nih.govnih.gov Certain CA isoforms, particularly the tumor-associated CA IX and CA XII, are targets for anticancer drug design. plos.orgmdpi.com Studies on chemical hybrids incorporating a CA inhibitor linked to other functional molecules have shown potent and selective inhibition of these tumor-associated isoforms, with inhibition constants (Kᵢ) in the nanomolar range. mdpi.com The fluorene scaffold could potentially be incorporated into structures designed to target the active site of these enzymes.

| Enzyme Family | Compound Class | Key Findings (Activity/IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Cytochrome P450 | Novel CAI (AW-9A) | Moderate inhibition of CYP2A6 (IC₅₀ = 4.2 µM), Strong inhibition of CYP2E1 (IC₅₀ = 0.084 µM) | researchgate.net |

| Carbonic Anhydrase | CAI/CO-RM Hybrids | Selective inhibition of hCA IX and hCA XII with Kᵢ values in the nanomolar to micromolar range (56.3–8112 nM). | mdpi.com |

| Butyrylcholinesterase | Fluoren-9-amine derivatives | Selective and competitive inhibition of BChE. | mdpi.com |

Receptor Binding Affinity Research

Beyond enzyme inhibition, the interaction of compounds with cellular receptors is a key determinant of their pharmacological effects. A study of 15 novel fluoren-9-amine derivatives found they acted as antagonists at the N-methyl-d-aspartate (NMDA) receptor, in addition to being selective butyrylcholinesterase (BChE) inhibitors. mdpi.comresearchgate.net Receptor binding affinity is typically quantified by the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors. For example, studies on kratom alkaloids determined their binding affinities for µ-opioid, κ-opioid, and δ-opioid receptors, with Kᵢ values ranging from the nanomolar to micromolar scale. nih.govnih.gov Such quantitative data is essential for understanding the potency and selectivity of a compound for its molecular targets.

Studies on Antimicrobial Activity of Fluorene Derivatives (in vitro)

The fluorene nucleus is a component of various compounds that exhibit a wide range of pharmacological actions, including antimicrobial effects. nih.gov Numerous fluorene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

In vitro quantitative assays are used to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC) of these compounds. nih.gov One study on new O-aryl-carbamoyl-oxymino-fluorene derivatives reported MIC values of 0.156–10 mg/mL, MBC values between 0.312 and 10 mg/mL, and potent antibiofilm activity with MBIC values as low as 0.009–1.25 mg/mL against a panel of bacterial and fungal strains. nih.gov These findings highlight the potential of the fluorene scaffold as a basis for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.govnih.gov

| Activity Metric | Concentration Range (mg/mL) |

|---|---|

| Minimum Inhibitory Concentration (MIC) | 0.156–10 |

| Minimum Bactericidal Concentration (MBC) | 0.312–10 |

| Minimum Biofilm Inhibitory Concentration (MBIC) | 0.009–1.25 |

*Data sourced from reference nih.gov.

Cytotoxicity Research in Non-Clinical Cell Lines

An essential component of in vitro characterization is the assessment of a compound's cytotoxicity against various cell lines. This helps to determine its therapeutic index—the balance between its desired biological activity and its toxicity to healthy cells. Studies on fluorene derivatives have included toxicity testing on non-clinical cell lines. For instance, the toxicity of O-aryl-carbamoyl-oxymino-fluorene derivatives was evaluated in vitro on three different cell lines, with IC₅₀ values being calculated to quantify their potential to inhibit cell proliferation. nih.gov Another study on fluoren-9-amine derivatives reported a low cytotoxicity profile in the CHO-K1 (Chinese Hamster Ovary) cell line, which is a positive attribute when considering a compound for further development. mdpi.com

Modulation of Cellular Pathways Related to Oxidative Stress and Inflammation

The antioxidant and anti-inflammatory effects observed for fluorene derivatives are manifestations of their ability to modulate specific intracellular signaling pathways. Oxidative stress triggers a number of cellular responses, often mediated by transcription factors like Nuclear factor-erythroid factor 2-related factor 2 (Nrf2), which controls the expression of numerous antioxidant and cytoprotective genes. nih.govnih.gov It is plausible that the antioxidant effects of fluorene compounds are linked to the activation of the Keap1-Nrf2 pathway. nih.gov

Similarly, inflammatory responses are tightly regulated by signaling cascades, most notably the nuclear factor-κB (NF-κB) pathway, which controls the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com The observed inhibition of inflammatory mediators by fluorene derivatives in vitro strongly suggests an interaction with these upstream signaling pathways. nih.govnih.gov The disruption of these redox-regulated signaling cascades plays a critical role in the pathophysiology of many diseases, and targeting these pathways represents a key therapeutic strategy. mdpi.com

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcore.ac.ukomicsonline.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. core.ac.uk For 7-Methoxy-9h-fluoren-2-amine, NMR provides definitive evidence for its covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes signals for the aromatic protons on the fluorene (B118485) skeleton, a singlet for the methylene (B1212753) protons at the C9 position, a singlet for the methoxy (B1213986) group's protons, and a broad signal for the amine protons. The coupling patterns and chemical shifts of the aromatic protons are instrumental in confirming the substitution pattern on the fluorene rings.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. This includes the carbons of the fluorene rings, the methylene carbon, and the methoxy carbon. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

While specific experimental data is not widely published, the expected chemical shifts can be predicted based on the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Protons | 6.5 - 7.8 | Complex multiplets due to spin-spin coupling. |

| -NH₂ Protons | 3.5 - 5.0 | Typically a broad singlet; shift is concentration and solvent dependent. |

| -CH₂- (C9) Protons | ~3.8 | Singlet, characteristic of the fluorene methylene bridge. |

| -OCH₃ Protons | ~3.9 | Singlet, characteristic of an aryl methoxy group. |

| Aromatic Carbons | 110 - 150 | Includes quaternary carbons and carbons bearing protons. |

| -CH₂- (C9) Carbon | ~37 | Characteristic of the fluorene methylene bridge. |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identificationoregonstate.eduwpmucdn.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The primary amine group is identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comlibretexts.org The aromatic nature is confirmed by C-H stretching bands above 3000 cm⁻¹ and C=C in-ring stretching absorptions between 1400-1600 cm⁻¹. libretexts.org The presence of the methoxy group is indicated by a strong C-O stretching band around 1250 cm⁻¹ (for the aryl-O stretch) and C-H stretching of the methyl group just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Methylene/Methyl | C-H Stretch | 2850 - 2960 |

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the fluorene core in this compound is expected to result in strong absorption bands in the UV region. The amine (-NH₂) and methoxy (-OCH₃) groups act as auxochromes, which can modulate the energy of these transitions and shift the absorption maxima.

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. Fluorene and its derivatives are well-known for their fluorescent properties, typically emitting in the blue or violet region of the spectrum. The emission spectrum of this compound would provide insights into the nature of its excited electronic states and its potential for applications in optoelectronic devices. The exact absorption and emission wavelengths are sensitive to the solvent environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₃NO), high-resolution mass spectrometry would confirm its exact mass. The monoisotopic mass is 211.0997 g/mol . uni.lu

Under electron ionization, the molecule would form a molecular ion (M⁺•), and subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group, a characteristic fragmentation for aryl methyl ethers. researchgate.netmdpi.com Other fragmentations can provide further structural confirmation. Predicted mass-to-charge ratios for various adducts have been calculated. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 212.10700 |

| [M+Na]⁺ | 234.08894 |

| [M-H]⁻ | 210.09244 |

Source: PubChem CID 247042. uni.lu

Single Crystal X-ray Diffraction for Solid-State Structure Determinationmdpi.com

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.comnih.gov This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonds involving the amine group, which govern the solid-state properties of the compound. While no public crystal structure is available for this specific compound, analysis of related fluorene derivatives shows that the fluorene unit is typically planar. researchgate.net

Photoelectron Emission Spectroscopy (PES) for Electronic Structure Investigations

Photoelectron emission spectroscopy (PES) is an experimental technique used to measure the ionization energies of molecules, providing direct insight into the energy levels of molecular orbitals. researchgate.net For this compound, PES could be used to probe the energies of the π-orbitals of the fluorene system as well as the non-bonding orbitals associated with the lone pairs on the nitrogen and oxygen atoms. This information is valuable for understanding the compound's reactivity and electronic properties. The spectrum would consist of bands corresponding to ionization from different orbitals, though these bands may be broad and overlapping due to vibrational fine structure. researchgate.net

Thermogravimetric Studies for Thermal Stability Assessmentresearchgate.net

Thermogravimetric analysis (TGA) is used to measure the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability of a compound. A TGA experiment on this compound would identify its decomposition temperature, which is the temperature at which it begins to lose mass due to degradation. The resulting thermogram provides information about the stability of the compound and the nature of its decomposition products. The thermal stability of amines can be influenced by factors such as the presence of oxygen and other reactive species. mdpi.com Such data is essential for assessing the viability of the compound in applications that require thermal robustness.

Electrochemistry and Cyclic Voltammetry (CV) for Redox Properties

The redox properties of this compound are a subject of significant interest in materials science, particularly for the development of electroactive polymers and organic electronics. While direct electrochemical studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its redox behavior can be extrapolated from the well-established electrochemical characteristics of its parent molecule, 2-aminofluorene, and other substituted fluorene derivatives. The presence of both an electron-donating amino group and a methoxy group on the fluorene core is expected to significantly influence its oxidation and reduction potentials.

Cyclic voltammetry (CV) is a principal technique employed to investigate the electrochemical properties of such compounds. It provides valuable insights into the electron transfer processes, including the potentials at which oxidation and reduction occur, the stability of the resulting radical ions, and the potential for electropolymerization.

Influence of Amino and Methoxy Substituents on Redox Potentials

The electrochemical behavior of fluorene derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups, such as amino (-NH₂) and methoxy (-OCH₃), generally lower the oxidation potential of the fluorene system. This is attributed to their ability to increase the electron density of the π-system, making it easier to remove an electron.

Studies on the anodic oxidation of various aromatic amines have established that the amino group is readily oxidized. acs.org In the case of 2-aminofluorene, cyclic voltammetry reveals distinct oxidation peaks corresponding to the removal of electrons from the molecule. The initial oxidation step is typically associated with the formation of a cation radical.

The introduction of a methoxy group, another electron-donating substituent, is also known to facilitate anodic oxidation in aromatic compounds. taylorfrancis.com Therefore, in this compound, the combined electron-donating effects of both the amino and methoxy groups are anticipated to result in a lower oxidation potential compared to unsubstituted fluorene or fluorene with only one of these substituents.

Research on dibenzofulvene derivatives with N-donor substituents at the C9 position has demonstrated a significant reduction in the energy gap and a decrease in the oxidation potential to a range of 0.18–0.42 V. nih.gov While the substitution pattern in this compound is different, this finding underscores the profound impact of electron-donating groups on the electrochemical properties of the fluorene core.

Expected Cyclic Voltammetry Profile and Redox Behavior

Based on the available data for related compounds, the cyclic voltammogram of this compound in a suitable solvent and supporting electrolyte (e.g., acetonitrile (B52724) with tetrabutylammonium (B224687) perchlorate) is expected to exhibit at least one quasi-reversible or irreversible oxidation wave at a relatively low positive potential. This initial oxidation would correspond to the formation of a cation radical. The stability of this radical cation will dictate the reversibility of the process.

Further oxidation at higher potentials may occur, potentially leading to the formation of a dication. The electrochemical process can also be accompanied by follow-up chemical reactions, such as dimerization or polymerization, especially at higher monomer concentrations or upon repeated cycling. This is a common characteristic of aminofluorene derivatives, which can undergo electropolymerization to form conductive polymer films on the electrode surface.

The reduction of the fluorene system typically occurs at negative potentials and is generally less facile than oxidation, especially in the presence of electron-donating groups. The reduction process would involve the acceptance of an electron to form a radical anion.

Comparative Redox Potentials of Substituted Fluorenes

To contextualize the expected redox properties of this compound, it is useful to examine the reported electrochemical data for related fluorene derivatives. The following table summarizes the oxidation potentials of various substituted fluorenes, providing a basis for estimating the electrochemical behavior of the target compound.

| Compound | Substituents | Oxidation Potential (V vs. reference electrode) | Key Observations |

| Fluorene | None | Higher oxidation potential compared to substituted derivatives. | Serves as a baseline for comparison. |

| 2-Aminofluorene | 2-Amino | Lower oxidation potential than fluorene due to the electron-donating amino group. | Can undergo electropolymerization. |

| Dibenzofulvene Derivatives | C9 N-donor | 0.18 - 0.42 | Significantly reduced oxidation potential and energy gap. nih.gov |

| Nitro-substituted 9-(aminomethylene)fluorenes | 9-aminomethylene, nitro groups | +0.71 to +1.55 | Single-electron oxidation wave observed. rsc.org |

Note: The exact redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode used.

The data clearly indicates that electron-donating groups facilitate the oxidation of the fluorene core. Therefore, it is reasonable to predict that this compound will exhibit an oxidation potential that is lower than that of 2-aminofluorene, reflecting the additive electron-donating character of the methoxy group.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. scienceopen.com By calculating the electron density, DFT methods can determine the ground-state properties of 7-Methoxy-9h-fluoren-2-amine with a high degree of accuracy. Time-Dependent DFT (TD-DFT) extends these principles to study the excited states of the molecule, which is crucial for understanding its interaction with light.

DFT calculations can reveal the intricate details of the electronic structure of this compound. This includes the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic properties and reactivity. A smaller gap generally suggests that the molecule can be more easily excited.

The analysis of molecular orbitals provides a visual representation of the electron distribution within the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine and fluorene (B118485) ring system, while the LUMO may be distributed across the aromatic framework. The methoxy (B1213986) group, being an electron-donating group, would also influence the electron density distribution.

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations (Note: The following table is a representation of the type of data that would be generated from DFT calculations and is for illustrative purposes only, as specific computational studies on this compound were not found.)

| Property | Calculated Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

TD-DFT calculations are instrumental in predicting the photophysical properties of this compound, such as its absorption and emission spectra. By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths at which the molecule will absorb and emit light. These theoretical spectra can then be correlated with experimental measurements to validate the computational model. Such studies are vital for assessing the potential of this compound in applications like organic light-emitting diodes (OLEDs) or fluorescent probes.

The three-dimensional structure of a molecule plays a significant role in its properties and reactivity. DFT can be employed to perform a conformational analysis of this compound, identifying the most stable geometric arrangements (conformers). By calculating the relative energies of different conformers, researchers can predict the most likely shape of the molecule under various conditions. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave and interact over time. nih.gov An MD simulation of this compound would involve calculating the forces between atoms and solving the equations of motion to simulate the molecule's movement. This approach is particularly useful for studying intermolecular interactions in different environments, such as in a solvent or in the solid state. MD simulations can provide insights into processes like self-assembly, aggregation, and interactions with other materials, which are important for designing materials with specific properties.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are a powerful tool for predicting the chemical reactivity of a molecule. scienceopen.comrsc.orgscienceopen.comnih.gov By analyzing the electronic structure and various reactivity descriptors derived from DFT, such as the Fukui function and the molecular electrostatic potential, one can identify the most likely sites for electrophilic and nucleophilic attack on this compound. These calculations can guide synthetic chemists in designing new reactions and understanding reaction mechanisms involving this compound. For example, the amine group would be predicted to be a primary site for reactions with electrophiles.

Table 2: Illustrative Reactivity Descriptors for this compound (Note: This table illustrates the kind of data that would be generated from quantum chemical calculations for reactivity prediction. Specific data for this compound is not available.)

| Descriptor | Predicted Site of Reactivity |

| Nucleophilic Attack | Data not available |

| Electrophilic Attack | Data not available |

| Radical Attack | Data not available |

Theoretical Insights into Charge Transport and Optoelectronic Properties

For applications in organic electronics, understanding the charge transport properties of this compound is essential. Theoretical models based on quantum chemistry can provide insights into how electrons and holes move through a material composed of these molecules. Parameters such as reorganization energy and electronic coupling between adjacent molecules can be calculated to estimate charge mobility. These theoretical predictions are crucial for evaluating the potential of this compound as a material for organic field-effect transistors (OFETs), OLEDs, and organic photovoltaics (OPVs). The fluorene core is a well-known component in materials with good charge transport properties.

Future Directions and Emerging Research Avenues for 7 Methoxy 9h Fluoren 2 Amine

Rational Design and Synthesis of Novel Derivatives with Tuned Properties

The rational design and synthesis of novel derivatives of 7-Methoxy-9H-fluoren-2-amine are pivotal for fine-tuning its properties for specific applications. Future research will likely focus on computational and synthetic strategies to modify the core structure and introduce new functionalities.

Computational Design: Computational modeling will play a crucial role in predicting the properties of novel derivatives before their synthesis. wipo.int Techniques such as Density Functional Theory (DFT) can be employed to investigate the effects of various substituents on the electronic and structural properties of the fluorene (B118485) core. researchgate.net Molecular modeling can be used to simulate the interactions of these derivatives with biological targets or within material matrices, allowing for the in-silico screening of candidates with desired characteristics. wipo.int

Synthetic Strategies: Future synthetic efforts will likely concentrate on modifications at several key positions of the this compound molecule:

The Amino Group: The reactivity of the amino group allows for a wide range of derivatization reactions, including acylation, alkylation, and arylation. These modifications can significantly influence the compound's solubility, electronic properties, and biological activity.

The Fluorene Ring: Introduction of additional substituents, such as halogens or alkyl groups, onto the fluorene backbone can alter the steric and electronic environment of the molecule. researchgate.net

The Methoxy (B1213986) Group: Demethylation of the methoxy group to a hydroxyl group would provide another site for derivatization, enabling the attachment of various functional moieties.

The following table outlines potential derivatives and their target properties:

| Derivative | Modification Strategy | Target Property | Potential Application |

|---|---|---|---|

| N-acetyl-7-methoxy-9H-fluoren-2-amine | Acetylation of the amino group | Altered biological activity and solubility | Pharmaceutical intermediate |

| 7-Hydroxy-9H-fluoren-2-amine | Demethylation of the methoxy group | Increased polarity and hydrogen bonding capability | Precursor for further synthesis |

| Poly(this compound) | Polymerization through the amino group or fluorene ring | Electroluminescent and conductive properties | Organic electronics |

Exploration of New Catalytic Applications for this compound and its Derivatives

While the catalytic activity of this compound is not yet established, its structural features suggest potential for exploration in various catalytic systems. The presence of a primary amine and an electron-rich aromatic system could be leveraged for catalytic applications.

Future research could investigate the use of this compound and its derivatives in the following areas:

Organocatalysis: The amine group could act as a basic or nucleophilic catalyst in a range of organic reactions.

Ligands for Metal Catalysts: The fluorene backbone can be functionalized to create ligands for transition metal catalysts. The electronic properties of the fluorene ring system can influence the activity and selectivity of the metal center.

Photocatalysis: Fluorene derivatives are known for their photophysical properties, which could be harnessed for photocatalytic applications.

Integration into Hybrid Material Systems for Advanced Functionalities

The integration of this compound and its derivatives into hybrid organic-inorganic material systems is a promising avenue for creating materials with advanced functionalities. The unique optical and electronic properties of the fluorene core can be combined with the robustness and functionality of inorganic components.

Organic-Inorganic Hybrid Polymers: One area of focus will be the synthesis of hybrid polymers where the fluorene-based unit is covalently linked to an inorganic component. For instance, the incorporation of polyhedral oligomeric silsesquioxane (POSS) into polyfluorene derivatives has been shown to enhance the fluorescence quantum yields of the polymer films. researchgate.net This is attributed to a reduction in interchain interactions and the prevention of keto defect formation. researchgate.net

Nanocomposites: Another approach involves the non-covalent integration of this compound derivatives with inorganic nanoparticles, such as quantum dots or metal oxides. The fluorene derivative can act as a surface ligand, modifying the properties of the nanoparticles and enabling their dispersion in organic matrices.

The following table summarizes potential hybrid material systems and their targeted functionalities:

| Hybrid System | Inorganic Component | Integration Strategy | Advanced Functionality | Potential Application |

|---|---|---|---|---|

| Hybrid Polymer | Polyhedral Oligomeric Silsesquioxane (POSS) | Covalent bonding | Enhanced photoluminescence and thermal stability | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Nanocomposite | Quantum Dots (QDs) | Surface functionalization | Improved charge transport and light harvesting | Solar cells and photodetectors |

| Hybrid Thin Film | Metal Oxide (e.g., TiO2, ZnO) | Layer-by-layer assembly | Enhanced photocatalytic activity | Environmental remediation |

Deeper Mechanistic Investigations of Biological Interactions at a Molecular Level

Understanding the biological interactions of this compound at a molecular level is crucial for assessing its potential as a therapeutic agent or for understanding its toxicological profile. While specific studies on this compound are lacking, research on the parent compound, 2-aminofluorene, provides a foundation for future investigations.

2-Aminofluorene is a known carcinogen that can intercalate with DNA and induce frameshift mutations. researchgate.net Its toxicity is linked to its metabolic activation, often through acetylation to 2-acetylaminofluorene (B57845) (2-AAF), which is then hydroxylated by cytochrome P450 enzymes to form a reactive species that can bind to DNA. researchgate.net

Future research on this compound should focus on:

Metabolic Pathways: Investigating how the methoxy group influences the metabolic activation of the aminofluorene core. It is important to determine if the presence of the methoxy group enhances or diminishes the formation of reactive metabolites.

DNA Adduct Formation: Characterizing the specific DNA adducts formed by the metabolites of this compound and understanding their impact on DNA replication and repair.

Interaction with Other Biological Targets: Exploring potential interactions with proteins and other biomolecules to identify novel therapeutic targets or to better understand its mechanism of toxicity.

Development of Sustainable Synthesis and Green Chemistry Approaches for Fluorene-Based Compounds

The development of sustainable and environmentally friendly synthetic methods for this compound and other fluorene-based compounds is a critical area of future research. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas for development include:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. researchgate.net